molecular formula C10H12N4 B7867036 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine

1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B7867036
M. Wt: 188.23 g/mol
InChI Key: QVHFWTGNWOPZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyridine and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine typically involves the reaction of 4-bromopyridine with ethyl 4-aminobenzoate, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrazole rings can participate in hydrogen bonding, π-π stacking, and coordination with metal ions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

    Pyridine derivatives: Compounds like 4-aminopyridine and 2-pyridylethylamine share structural similarities.

    Pyrazole derivatives: Compounds such as 4-aminopyrazole and 1-phenylpyrazole are structurally related.

Uniqueness: 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine is unique due to the combination of pyridine and pyrazole rings in a single molecule, which imparts distinct chemical reactivity and biological activity. This dual functionality is not commonly found in other similar compounds, making it a valuable scaffold for drug discovery and materials science .

Properties

IUPAC Name

1-(2-pyridin-4-ylethyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-10-7-13-14(8-10)6-3-9-1-4-12-5-2-9/h1-2,4-5,7-8H,3,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHFWTGNWOPZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine (9.9 g; 34 mmol; 1.0 eq.) in MeOH (250 mL) in presence of a catalytic amount of Pd/C was hydrogenated under 14 bars of H2 at RT. After completion, the reaction mixture was filtered through a celite pad and concentrated. The crude was purified by flash chromatography on silica (DCM:MeOH, gradient from 100:0 to 80:20) to afford the title compound as a brown solid (3.26 g, 51%). MS (ESI+): 189.0 (purity 87.9%). 1H NMR (400 Mz, DMSO-d6) δ 842-8.41 (d, J=5.9 Hz, 2H), 7.15-7.14 (d, J=5.8 Hz, 2H), 6.96 (s, 1H), 6.91 (s, 1H), 4.21-4.19 (t, J=7.4 Hz, 2H), 3.99 (brs, 2H), 3.05-3.03 (t, J=7.1 Hz, 2H, t).
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
51%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.